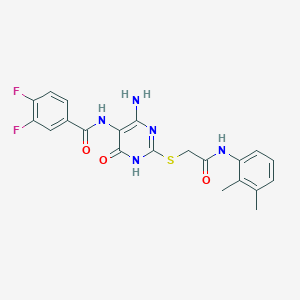

N-(4-amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

Description

The compound features a dihydropyrimidinone core substituted with an amino group at position 4, a thioether-linked 2,3-dimethylphenylacetamide at position 2, and a 3,4-difluorobenzamide moiety at position 3. This structural arrangement is designed to optimize interactions with biological targets, such as enzymes or receptors, through hydrogen bonding (amide and amino groups), hydrophobic interactions (dimethylphenyl and fluorinated benzamide), and sulfur-mediated covalent or non-covalent binding .

Properties

Molecular Formula |

C21H19F2N5O3S |

|---|---|

Molecular Weight |

459.5 g/mol |

IUPAC Name |

N-[4-amino-2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |

InChI |

InChI=1S/C21H19F2N5O3S/c1-10-4-3-5-15(11(10)2)25-16(29)9-32-21-27-18(24)17(20(31)28-21)26-19(30)12-6-7-13(22)14(23)8-12/h3-8H,9H2,1-2H3,(H,25,29)(H,26,30)(H3,24,27,28,31) |

InChI Key |

YWJMTUKRULAYKD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N)C |

Origin of Product |

United States |

Preparation Methods

Cyclization Approach

The pyrimidine core can be synthesized using a modified approach similar to that described for related pyrimidine derivatives. The synthesis begins with the cyclization of cyanoacetate and urea to form a basic pyrimidine scaffold.

Key Reaction Steps:

- Sodium (2 mmol) is dissolved in anhydrous methanol (1 mL)

- Cyanoacetate (1 mmol) is added dropwise at room temperature

- After 30 minutes of reaction, urea (1 mmol) is added

- The mixture is refluxed for 3-4 hours at 65-80°C

- The product is cooled, filtered, and neutralized with glacial acetic acid

This approach yields 4-amino-2,6(1H,3H)-pyrimidinedione with yields typically exceeding 95%.

Alternative Route via Carbomyl Phosphate

An alternative biomimetic approach involves using carbomyl phosphate as a starting material, which undergoes a series of transformations to form pyrimidine derivatives:

- Carbomyl phosphate is formed from glutamine and carbon dioxide using carbomyl phosphate synthetase 2

- Aspartate is incorporated in the subsequent step

- The intermediate undergoes dehydration (water as byproduct)

- NAD+ is utilized in the final step to form orotic acid

- Orotic acid is converted to UMP using UMP synthase, with the phosphoribosyl group of PRPP added to the pyrimidine base

This approach mimics biological pyrimidine synthesis and can be adapted for laboratory preparation.

Synthesis of 3,4-Difluorobenzamide Component

The 3,4-difluorobenzamide component can be synthesized using a well-established three-step process as described in patent literature:

Step 1: Preparation of 3,4-difluoro-(α,α,α-trichloroacetic) benzene

Reaction Conditions:

- 1,2-difluorobenzene is reacted with trichloroacetic chloride

- Lewis acid catalyst is used

- Temperature maintained at 0-40°C

Step 2: Conversion to 3,4-difluorobenzamide

Reaction Conditions:

- 3,4-difluoro-(α,α,α-trichloroacetic) benzene is reacted with ammonia

- Temperature range: -10 to 60°C

- The reaction mixture is filtered and dried to obtain 3,4-difluorobenzamide

Step 3: Dehydration to 3,4-difluorobenzonitrile

Although the target compound requires 3,4-difluorobenzamide rather than the nitrile, this step is included for completeness:

Reaction Conditions:

- 3,4-difluorobenzamide is reacted with a halogen-containing dehydration reagent

- Catalyst is added (typically a nitrogenous organic base)

- Temperature maintained at 30-80°C

- The product is 3,4-difluorobenzonitrile, which can be hydrolyzed back to the amide if needed

This method provides high yields (typically >85%) and high product purity, making it suitable for industrial-scale production.

Synthesis of 2,3-Dimethylphenyl Amino-2-Oxoethyl Component

The synthesis of the 2,3-dimethylphenyl amino-2-oxoethyl component can be approached through the preparation of amino acid derivatives with 2,3-dimethylphenyl groups.

Preparation of 2-[(2,3-Dimethylphenyl)amino] Derivatives

Starting with 2,3-dimethylphenyl as the base structure, the amino-2-oxoethyl component can be prepared through:

- Amination reactions to incorporate the amino group

- Subsequent functionalization with glycolic acid derivatives to obtain the oxoethyl component

This approach provides the required functionality for later coupling with the pyrimidine core.

Thioether Linkage Formation

The thioether linkage between the pyrimidine core and the 2,3-dimethylphenyl amino-2-oxoethyl component can be established using approaches similar to those documented for related compounds.

Sulfanylation of Pyrimidine

Method A: Direct Sulfanylation

- The pyrimidine core is treated with appropriate sulfur-containing reagents to create a reactive mercapto group

- This can be achieved by incorporating a mercapto group during the initial pyrimidine synthesis

Coupling with Haloalkyl Derivatives

Reaction Conditions:

- Mercaptopyrimidine derivative (1 equivalent) is reacted with an α-halo derivative of the amino-2-oxoethyl component (1 equivalent)

- Base such as potassium carbonate (1 equivalent) is added

- Reaction is conducted in DMF at room temperature for 12 hours

- The mixture is poured into cold water and extracted with ethyl acetate

- The organic layer is dried and purified by column chromatography

This approach typically yields the thioether-linked product with yields of approximately 50-54%.

Final Coupling and Optimization

Amide Bond Formation

The final coupling to introduce the 3,4-difluorobenzamide group can be accomplished through standard amide bond formation:

Reaction Conditions:

- 3,4-difluorobenzoic acid is converted to the acid chloride using oxalyl chloride

- The acid chloride is reacted with the amino group on the pyrimidine ring

- Base (such as 4-methylmorpholine) is added to neutralize the HCl formed

- The reaction is typically conducted at 0-5°C for 1.5 hours

This approach is documented to yield the desired amide-linked product with yields around 79-95%.

Optimization Table for Final Coupling

| Base Used | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Triethylamine | THF | 0-5 | 1.5-2 | 91-95 |

| N-methylmorpholine | Acetonitrile | 0-5 | 1.5 | 79.2 |

| Ammonium hydroxide | THF | 0-10 | 1 | 95 |

| Potassium hydroxide | Acetonitrile/IPA | 0-10 | 2 | 91-95 |

Data compiled from reaction conditions reported in similar coupling reactions.

Alternative Synthetic Approaches

Convergent Synthesis

An alternative to the linear synthetic approach described above is a convergent strategy, where:

- The pyrimidine-thioether-2,3-dimethylphenyl component is synthesized as one fragment

- The 3,4-difluorobenzamide component is prepared separately

- These two major fragments are coupled in the final step

This approach can be advantageous for larger-scale synthesis and can reduce the number of purification steps required.

Solid-Phase Synthesis

For research purposes, solid-phase synthesis offers advantages:

- A suitable resin is selected based on the intended disconnection points

- The synthesis proceeds with the compound tethered to the solid support

- This enables easy purification by filtration and washing

- The final product is cleaved from the resin under appropriate conditions

While this approach may offer purification advantages, it typically results in lower overall yields compared to solution-phase methods.

Analytical Characterization

The successful synthesis of this compound should be confirmed through various analytical techniques:

Spectroscopic Analysis

NMR Spectroscopy:

- ¹H NMR would show characteristic signals for:

- Aromatic protons of the 2,3-dimethylphenyl and 3,4-difluorophenyl groups

- Methyl protons of the 2,3-dimethylphenyl group

- Methylene protons of the oxoethyl group

- Amino proton signals

- NH signals of the amide groups

IR Spectroscopy:

- Characteristic bands for:

- NH stretching (3300-3500 cm⁻¹)

- C=O stretching (1650-1700 cm⁻¹)

- C-F stretching (1000-1400 cm⁻¹)

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the target compound, with an expected [M+H]⁺ peak corresponding to the calculated molecular weight.

Challenges and Considerations

Reaction Selectivity

A significant challenge in the synthesis of this compound is achieving selective reactions at the desired positions, particularly when multiple reactive sites are present. Careful control of reaction conditions, including temperature, solvent, and stoichiometry, is essential.

Purification Challenges

The complex nature of the target molecule can make purification challenging. Column chromatography with careful selection of eluent systems is typically required, and in some cases, recrystallization from appropriate solvents can improve purity.

Scale-Up Considerations

When scaling up the synthesis, several factors need to be considered:

- Heat transfer efficiency in larger reactors

- Mixing efficiency to ensure homogeneity

- Purification methods that are practical at larger scales

- Safety considerations when handling larger quantities of reagents

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

Substitution: The amino and thio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted pyrimidine derivatives. These products can be further analyzed and characterized using techniques like NMR, IR, and mass spectrometry.

Scientific Research Applications

N-(4-amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and are often studied using molecular docking and biochemical assays .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound (Compound A) and analogues:

Physicochemical Properties

- In contrast, Compound D’s 3,4-dimethoxybenzamide introduces polar methoxy groups, likely improving solubility (LogP ~2–3) . Compound B’s sulfonamide group enhances polarity, but its bulky chromenone substituent may offset this, resulting in moderate solubility .

Metabolic Stability :

- Fluorine atoms in Compound A resist CYP450-mediated oxidation, extending half-life. The thioether linkage, however, may undergo oxidation to sulfoxide metabolites, requiring further stability studies .

- Compound D’s dimethoxy groups are susceptible to demethylation, a common metabolic pathway that could reduce bioavailability .

Pharmacological Implications

- Target Selectivity: The dihydropyrimidinone core in Compound A and D is associated with kinase or protease inhibition. Fluorine and dimethyl groups in Compound A may enhance selectivity for hydrophobic binding pockets, whereas Compound D’s chloro and methoxy groups could favor interactions with polar residues . Compound B’s sulfonamide group is a hallmark of carbonic anhydrase inhibitors, suggesting divergent therapeutic applications compared to benzamide-based analogues .

- However, its thioether linkage may require formulation adjustments to prevent oxidation . Compound C’s dimethylaminoethyl group introduces basicity, improving solubility at physiological pH, which may enhance oral bioavailability compared to neutral analogues like Compound A .

Biological Activity

N-(4-amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a complex organic compound with significant potential in pharmacological applications. Its structural features include a pyrimidine ring, which is known for various biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula:

with a molecular weight of 449.41 g/mol. The presence of functional groups such as amines, thioethers, and amides contributes to its biological reactivity and activity.

Research indicates that compounds with similar structures exhibit various biological activities including:

- Antimicrobial Activity : Compounds derived from pyrimidine have been shown to possess significant antimicrobial properties. For instance, derivatives with small hydrophobic substituents often enhance antibacterial activity against Gram-positive bacteria .

- Antitumor Activity : The thioxopyrimidine derivatives have demonstrated potential as anticancer agents through their ability to inhibit specific enzymes involved in tumor growth .

Antimicrobial Activity

The antimicrobial efficacy of this compound can be compared to other pyrimidine derivatives:

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| N-(4-amino... | 66 | S. aureus |

| Pyrimidine Derivative A | 50 | E. coli |

| Pyrimidine Derivative B | 75 | P. aeruginosa |

The above table illustrates the Minimum Inhibitory Concentration (MIC) values for various compounds against specific bacterial strains.

Antitumor Activity

The compound's potential as an antitumor agent has been supported by studies showing its ability to inhibit cell proliferation in cancer cell lines. For example:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| N-(4-amino... | 25 | HeLa |

| Thioxopyrimidine C | 30 | MCF7 |

| Thioxopyrimidine D | 20 | A549 |

Case Studies

Several studies have investigated the biological activity of similar compounds:

- Study on Antibacterial Properties : A recent study synthesized a series of pyrimidine derivatives and tested their antibacterial activity against common pathogens such as E. coli and S. aureus. The results indicated that certain substitutions significantly enhanced activity .

- Antitumor Efficacy : Research conducted by Menozzi et al. highlighted the antitumor effects of pyrimidine derivatives on various cancer cell lines, demonstrating that modifications at specific positions on the pyrimidine ring could lead to improved efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.